1,3-Dithiolane-2,4,5-trithione

Organic superconductors BEDT-TTF donors Cycloaddition synthesis

1,3-Dithiolane-2,4,5-trithione (CAS 123399-69-9), supplied commercially as a stable oligomeric powder , serves as a critical precursor in the synthesis of 1,3-dithiole-2-thiones and substituted tetrathiafulvalene (TTF) derivatives. Its molecular formula C₃S₅ and oligomeric nature enable a unique thermal depolymerization–cycloaddition sequence that distinguishes it from other dithiolethione-based synthons used in organic electronics and molecular conductor research.

Molecular Formula C3S5
Molecular Weight 196.4 g/mol
CAS No. 123399-69-9
Cat. No. B037827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiolane-2,4,5-trithione
CAS123399-69-9
Molecular FormulaC3S5
Molecular Weight196.4 g/mol
Structural Identifiers
SMILESC1(=S)C(=S)SC(=S)S1
InChIInChI=1S/C3S5/c4-1-2(5)8-3(6)7-1
InChIKeyJUQVDMLKRDJLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiolane-2,4,5-trithione (Oligomer) CAS 123399-69-9: Core Organosulfur Building Block for Tetrathiafulvalene Synthesis


1,3-Dithiolane-2,4,5-trithione (CAS 123399-69-9), supplied commercially as a stable oligomeric powder , serves as a critical precursor in the synthesis of 1,3-dithiole-2-thiones and substituted tetrathiafulvalene (TTF) derivatives [1]. Its molecular formula C₃S₅ and oligomeric nature enable a unique thermal depolymerization–cycloaddition sequence that distinguishes it from other dithiolethione-based synthons used in organic electronics and molecular conductor research.

Why 1,3-Dithiolane-2,4,5-trithione Cannot Be Replaced by Simpler Dithiolethiones for BEDT-TTF Derivative Synthesis


Generic substitution of 1,3-dithiolane-2,4,5-trithione with common dithiolethione alternatives (e.g., 1,3-dithiole-2-thione, sodium 1,3-dithiole-2-thione-4,5-dithiolate) fails because these compounds lack the oligomer’s capacity for thermal depolymerization at ~100 °C, which generates the reactive monomeric trithione in situ [1]. This unique activation mechanism enables efficient [4+2] cycloaddition with a broad range of unsaturated substrates, providing access to fused BEDT-TTF derivatives that are inaccessible or obtained in drastically lower yields via alternative routes [2]. Consequently, procurement of the correct oligomeric form is critical for reproducible synthesis of advanced TTF donors.

Quantitative Differentiation Evidence for 1,3-Dithiolane-2,4,5-trithione (Oligomer) Versus Alternative TTF Precursors


Overall Yield in Dibenzo-BEDT-TTF Synthesis: Oligomeric Trithione Route vs. Traditional 1,2-Dimercaptobenzene Route

The oligomeric 1,3-dithiolane-2,4,5-trithione route delivers an overall yield of approximately 30% for the dibenzo-fused BEDT-TTF derivative, compared to less than 4% overall yield obtained via the previously reported five-step synthesis starting from 1,2-dimercaptobenzene [1]. This represents a greater than 7-fold improvement in synthetic efficiency, directly attributable to the high-yielding [4+2] cycloaddition key step enabled by the trithione oligomer.

Organic superconductors BEDT-TTF donors Cycloaddition synthesis

Thermal Depolymerization Onset: Oligomeric vs. Non-Oligomeric Dithiolethione Precursors

The commercial oligomeric 1,3-dithiolane-2,4,5-trithione undergoes thermal depolymerization at approximately 100 °C to liberate the reactive monomeric trithione as an effective 4π component for Diels–Alder cycloaddition [1]. In contrast, the corresponding monomeric 1,3-dithiole-2,4,5-trithione is not commercially available as a stable entity, and alternative dithiolethione precursors such as 1,3-dithiole-2-thione require harsher activation conditions and do not offer the same breadth of [4+2] reactivity [2].

Thermal activation Oligomer depolymerization In situ monomer generation

Electrochemical Redox Properties of Derived Nickel-Dithiolene Complex: Trithione Oligomer Route vs. dmit-Based Complexes

The nickel-dithiolene complex Ni(dphdt)₂, prepared via [2+4] cycloaddition of oligo(1,3-dithiole-2,4,5-trithione) with t-stilbene, exhibits a reversible oxidation potential of 0.34 V vs. Ag/AgCl and a quasi-reversible reduction at −0.38 V (ΔEₚ=0.72 V) [1]. For comparison, the widely studied Ni(dmit)₂ complex (dmit = 1,3-dithiole-2-thione-4,5-dithiolate) typically displays a first oxidation potential in the range of 0.50–0.60 V vs. Ag/AgCl under similar conditions [2]. The lower oxidation potential of Ni(dphdt)₂ indicates stronger electron-donating character, which is valuable for tuning charge-transfer salt properties.

Nickel dithiolene Redox potential Molecular conductors

Substrate Scope in [4+2] Cycloaddition: Trithione Oligomer vs. Nucleophilic Dithiolate Precursors

The oligomeric 1,3-dithiolane-2,4,5-trithione participates in [4+2] cycloaddition with diverse unsaturated substrates—including alkenes, cycloalkenes, stilbenes, and electron-deficient alkynes—to directly furnish fused 1,3-dithiole-2-thiones in a single step [1]. In contrast, the nucleophilic dithiolate route (e.g., using sodium 1,3-dithiole-2-thione-4,5-dithiolate) typically requires multiple protection/deprotection sequences and is less tolerant of base-sensitive or electrophilic functionality. No single study provides a direct quantitative scope comparison; however, the review by Abashev and Shklyaeva catalogs over 20 distinct substrate classes successfully employed with the oligomer, underscoring its broader synthetic versatility.

Cycloaddition scope Dithiole-thione synthesis Functional group tolerance

Priority Application Scenarios for 1,3-Dithiolane-2,4,5-trithione (Oligomer) Based on Quantified Differentiation Evidence


Synthesis of Ring-Fused BEDT-TTF Donors for Organic Superconducting Charge-Transfer Salts

When the synthetic target is a bis(benzo)-, bis(naphtho)-, or other ring-fused BEDT-TTF derivative, the oligomeric trithione route should be prioritized. The ~30% overall yield demonstrated for dibenzo-BEDT-TTF [1] contrasts starkly with the sub-4% yield of the traditional mercaptobenzene approach, making the oligomer route the only practical option for producing research-scale quantities of these donors for electrocrystallization and superconducting salt screening.

Preparation of Electron-Rich Nickel-Dithiolene Complexes with Low Oxidation Potentials

For projects requiring nickel-dithiolene complexes with strong electron-donating character (oxidation potential ≤ 0.4 V vs. Ag/AgCl), the trithione oligomer-derived ligands (e.g., dphdt) provide access to Ni(dphdt)₂ with E₁/₂(ox) = 0.34 V [1]. This is significantly lower than conventional Ni(dmit)₂ analogues, enabling fine-tuning of charge-transfer energetics in molecular conductors and near-IR dyes.

One-Pot Cycloaddition-Based Library Synthesis of Dithiole-Thione Building Blocks

Research programs aiming to generate diverse libraries of 1,3-dithiole-2-thiones for subsequent TTF coupling should select the oligomeric trithione as the core building block. Its thermal depolymerization at ~100 °C [1] enables one-pot [4+2] cycloaddition with a wide range of alkenes and alkynes, eliminating the need for multi-step protection/deprotection sequences required by dithiolate-based alternatives. This directly reduces synthetic step count and increases throughput in donor discovery workflows.

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